molecular formula C8H10BrNO B14891950 (3-Bromo-6-ethylpyridin-2-yl)methanol

(3-Bromo-6-ethylpyridin-2-yl)methanol

Cat. No.: B14891950
M. Wt: 216.07 g/mol
InChI Key: NMRRSNCDNDZUSD-UHFFFAOYSA-N
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Description

(3-Bromo-6-ethylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the third position, an ethyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-ethylpyridin-2-yl)methanol typically involves the bromination of 6-ethylpyridin-2-ylmethanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-ethylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: (3-Bromo-6-ethylpyridin-2-yl)carboxylic acid.

    Reduction: 6-Ethylpyridin-2-ylmethanol.

    Substitution: (3-Amino-6-ethylpyridin-2-yl)methanol, (3-Mercapto-6-ethylpyridin-2-yl)methanol, etc.

Scientific Research Applications

(3-Bromo-6-ethylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Bromo-6-ethylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-6-methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (6-Bromo-pyridin-2-yl)methanol: Lacks the ethyl group at the sixth position.

    (3-Bromo-2-pyridinyl)methanol: Lacks the ethyl group at the sixth position and has the bromine atom at the third position.

Uniqueness

(3-Bromo-6-ethylpyridin-2-yl)methanol is unique due to the presence of both the ethyl group and the bromine atom on the pyridine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(3-bromo-6-ethylpyridin-2-yl)methanol

InChI

InChI=1S/C8H10BrNO/c1-2-6-3-4-7(9)8(5-11)10-6/h3-4,11H,2,5H2,1H3

InChI Key

NMRRSNCDNDZUSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)Br)CO

Origin of Product

United States

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